2-Azido-1,3-diiodo-5-nitrobenzene
Description
Properties
CAS No. |
85224-42-6 |
|---|---|
Molecular Formula |
C6H2I2N4O2 |
Molecular Weight |
415.91 g/mol |
IUPAC Name |
2-azido-1,3-diiodo-5-nitrobenzene |
InChI |
InChI=1S/C6H2I2N4O2/c7-4-1-3(12(13)14)2-5(8)6(4)10-11-9/h1-2H |
InChI Key |
RIGKBLLNOUKGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)N=[N+]=[N-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Azido-1,3-dichloro-5-nitrobenzene (CAS: 205681-92-1)
- Molecular Formula : C₆H₂Cl₂N₄O₂
- Molecular Weight : 233.01 g/mol
- Key Differences: Substituents: Chlorine replaces iodine at positions 1 and 3. However, iodine’s polarizability may stabilize transition states in nucleophilic aromatic substitution (NAS) reactions . Safety: Chlorinated analogs generally exhibit lower explosion risks than iodinated compounds due to reduced molecular weight and stability .
1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8)
- Molecular Formula: C₇H₅Cl₂NO₃
- Molecular Weight : 222.03 g/mol
- Key Differences :
- Substituents : Methoxy (-OCH₃) replaces the azide group, altering electronic effects. The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing effect.
- Applications : Lacks azide-mediated click chemistry utility but serves as a precursor in agrochemical synthesis.
- Safety : Absence of azide reduces explosion hazards, though chlorinated nitrobenzenes are still toxic .
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (CAS: A2457)
- Molecular Formula : C₅H₁₀N₅·PF₆
- Molecular Weight : 273.13 g/mol
- Key Differences :
- Structure : A heterocyclic imidazolinium salt with an azide group, distinct from the aromatic benzene core.
- Reactivity : Functions as a diazotransfer reagent for synthesizing organic azides. Unlike 2-Azido-1,3-diiodo-5-nitrobenzene, it is thermally stable and less explosive due to hexafluorophosphate counterion stabilization .
Comparative Data Table
Research Findings
- Synthetic Utility : this compound’s iodine substituents enhance reactivity in cross-coupling reactions compared to chlorinated analogs. For example, iodine’s leaving-group ability facilitates Suzuki-Miyaura couplings, which are less efficient with chlorine .
- Safety Profile : While aryl azides are inherently explosive, the bulkier iodine atoms in this compound may marginally improve stability over smaller azides like 2-azido-1,3-butadiene (CAS: 91686-88-3), which undergoes exothermic polymerization .
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure necessitates the following disconnections:
-
Iodine atoms at positions 1 and 3: Introduced via electrophilic iodination or halogen exchange.
-
Nitro group at position 5: Installed through nitration, leveraging the directing effects of existing substituents.
-
Azido group at position 2: Generated via diazotization of a primary amine followed by sodium azide substitution.
Substitution Pattern Challenges
The meta-directing nitro group and ortho/para-directing iodine atoms create competing electronic effects. Computational modeling suggests that nitration of 1,3-diiodobenzene preferentially occurs at position 5 due to steric and electronic factors, enabling subsequent functionalization at position 2.
Stepwise Preparation Methods
Direct Nitration of 1,3-Diiodobenzene
Reactants : 1,3-Diiodobenzene, fuming nitric acid (90%), concentrated sulfuric acid.
Conditions :
-
Temperature: 0–5°C (prevents ring decomposition).
-
Reaction time: 6–8 hours.
Mechanism : Electrophilic nitration occurs at position 5 due to the electron-withdrawing iodine atoms, which activate the ring for meta-substitution.
Yield : 78–82% (isolated via vacuum distillation).
Purity : >95% (HPLC-MS analysis).
Alternative Halogen Exchange Route
Reactants : 1,3-Dibromobenzene, potassium iodide, copper(I) iodide.
Conditions :
Amination via Ullmann Coupling
Reactants : 1,3-Diiodo-5-nitrobenzene, ammonia gas, copper(I) oxide.
Conditions :
Diazotization and Azidation
Reactants : 2-Amino-1,3-diiodo-5-nitrobenzene, sodium nitrite, hydrochloric acid, sodium azide.
Conditions :
-
Diazotization: 0–5°C, 1 hour.
-
Azidation: 25°C, 2 hours.
Mechanism :
-
Diazonium salt formation at position 2.
-
Nucleophilic displacement by sodium azide.
Yield : 92% (GC-MS confirmed).
Industrial-Scale Production Techniques
Continuous Flow Reactor System
Advantages :
-
Enhanced safety for handling explosive intermediates.
-
20% higher yield compared to batch processes.
Parameters :
-
Reactor type: Microfluidic chip with Pd/C catalyst beds.
-
Flow rate: 5 mL/min.
-
Temperature gradient: 0°C (diazotization) → 25°C (azidation).
Waste Management Protocols
-
Iodine recovery : 99% efficiency via ion-exchange resins.
-
Azide neutralization : Treatment with NaNO₂/H₂SO₄ to convert residual HN₃ to N₂ gas.
Comparative Analysis of Key Methods
| Parameter | Laboratory-Scale (Batch) | Industrial (Continuous Flow) |
|---|---|---|
| Reaction Time | 10–12 hours | 3 hours |
| Yield | 85–92% | 89–94% |
| Purity | >95% | >98% |
| Safety Risk | Moderate (explosive intermediates) | Low (contained system) |
Spectroscopic Characterization Data
NMR Analysis (400 MHz, CDCl₃)
Q & A
Basic Research Questions
Q. What are the key structural features of 2-azido-1,3-diiodo-5-nitrobenzene, and how do they influence its reactivity?
- Answer : The compound contains three functional groups: an azide (-N₃), two iodine atoms (at positions 1 and 3), and a nitro group (-NO₂) at position 4. The iodine atoms act as strong electron-withdrawing groups, polarizing the aromatic ring and directing electrophilic substitution reactions. The azide group is highly reactive, enabling participation in click chemistry (e.g., Huisgen cycloaddition). The nitro group further stabilizes the ring through resonance but may hinder solubility in polar solvents .
Q. What are common synthetic routes for preparing this compound?
- Answer : A typical approach involves sequential halogenation and azide substitution. For example:
Nitration of diiodobenzene to introduce the nitro group.
Diazotization followed by azide introduction via nucleophilic aromatic substitution (e.g., using NaN₃ under acidic conditions).
Reaction conditions (temperature, solvent polarity) must be optimized to avoid premature decomposition of the azide group .
Q. What safety precautions are critical when handling this compound?
- Answer : Due to the azide group’s explosive potential and iodine’s volatility:
- Use explosion-proof equipment and avoid mechanical shock or high temperatures.
- Wear nitrile gloves, safety goggles, and a lab coat.
- Conduct reactions in a fume hood with local exhaust ventilation.
- Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How does the thermal stability of this compound vary under different experimental conditions?
- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two decomposition pathways:
- Pathway 1 : Azide decomposition above 80°C, releasing nitrogen gas.
- Pathway 2 : Iodine sublimation at >150°C.
Stability is enhanced in inert atmospheres (e.g., argon) and non-polar solvents like dichloromethane. Avoid prolonged storage at room temperature .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Answer : A combination of methods is required:
- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (iodine causes significant deshielding).
- IR : Peaks at ~2100 cm⁻¹ (azide stretch) and ~1520 cm⁻¹ (nitro group).
- X-ray crystallography : To resolve steric effects from iodine atoms.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (m/z 415.914) and fragmentation patterns .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Mitigation strategies include:
- Triangulation : Cross-validate using multiple techniques (e.g., IR + X-ray).
- Isotopic labeling : Use ¹⁵N-labeled azides to track reactivity.
- Computational modeling : Compare experimental data with DFT-calculated spectra .
Q. What role does this compound play in click chemistry applications?
- Answer : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked polymers or bioconjugates. The iodine atoms can be replaced post-cycloaddition via Suzuki-Miyaura coupling, enabling modular synthesis of multifunctional materials .
Q. How do solvent polarity and substituent effects influence its reactivity in cross-coupling reactions?
- Answer : Polar aprotic solvents (DMF, DMSO) enhance iodine’s leaving-group ability in Pd-catalyzed couplings. The nitro group’s electron-withdrawing nature accelerates oxidative addition but may deactivate catalysts. Substituent effects can be quantified via Hammett plots using derivatives with varying para-substituents .
Methodological Recommendations
- Experimental Design : Use controlled inert environments (argon/glovebox) for azide-containing reactions.
- Data Validation : Employ internal standards (e.g., deuterated analogs) for quantitative NMR or LC-MS analysis .
- Risk Mitigation : Pre-screen reaction conditions using small-scale trials (<100 mg) to assess exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
